molecular formula C13H7ClN4O3 B5626107 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole

1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B5626107
M. Wt: 302.67 g/mol
InChI Key: KNAJEBQEUXTYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound features a benzotriazole ring substituted with a 4-chloro-2-nitrobenzoyl group, making it a valuable molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 1H-1,2,3-benzotriazole under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzotriazole and the benzoyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, in biological systems, its derivatives may inhibit certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1-(4-chloro-2-nitrobenzoyl)-1H-1,2,3-benzotriazole can be compared with similar compounds such as:

Properties

IUPAC Name

benzotriazol-1-yl-(4-chloro-2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O3/c14-8-5-6-9(12(7-8)18(20)21)13(19)17-11-4-2-1-3-10(11)15-16-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAJEBQEUXTYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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